molecular formula C18H24N4O4 B2770099 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide CAS No. 894035-52-0

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide

Cat. No.: B2770099
CAS No.: 894035-52-0
M. Wt: 360.414
InChI Key: HGXOWHCBTQHKRA-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide is a complex organic compound that features a unique arrangement of heterocyclic structures

Mechanism of Action

Target of Action

It has been suggested that the compound exhibits moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.

Mode of Action

Its inhibitory effects on cholinestrases and lipoxygenase suggest that it may interfere with the catalytic activity of these enzymes, thereby modulating their respective biochemical pathways .

Biochemical Pathways

The compound’s inhibitory effects on cholinestrases suggest that it may affect the cholinergic system, which plays a key role in neurotransmission. By inhibiting cholinesterases, the compound could potentially increase the levels of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .

Similarly, by inhibiting lipoxygenase, the compound could potentially disrupt the metabolism of arachidonic acid, a key player in the inflammatory response. This could lead to a decrease in the production of leukotrienes, which are potent mediators of inflammation .

Pharmacokinetics

It is known that sulfonamides, a class of compounds to which this molecule belongs, are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties could potentially influence the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be a consequence of its inhibitory effects on cholinestrases and lipoxygenase. Enhanced cholinergic transmission could potentially lead to improved cognitive function, while reduced leukotriene production could potentially lead to decreased inflammation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its ability to interact with its targets. Similarly, the presence of other molecules could potentially affect the compound’s absorption, distribution, metabolism, and excretion, thereby influencing its bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of an aqueous sodium carbonate solution . This intermediate is then further reacted with various alkyl or aryl halides in N,N-dimethylformamide (DMF) using lithium hydride as a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize side reactions and simplify the isolation process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide stands out due to its unique combination of heterocyclic structures, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-20-4-6-21(7-5-20)18(24)19-13-10-17(23)22(12-13)14-2-3-15-16(11-14)26-9-8-25-15/h2-3,11,13H,4-10,12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXOWHCBTQHKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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